An In-Depth Technical Guide to 1,2,3,4-Tetrachlorobenzene: Chemical Properties, Structure, and Analysis
An In-Depth Technical Guide to 1,2,3,4-Tetrachlorobenzene: Chemical Properties, Structure, and Analysis
Introduction
1,2,3,4-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon belonging to the family of tetrachlorobenzenes, which consists of three isomers: 1,2,3,4-, 1,2,3,5-, and 1,2,4,5-tetrachlorobenzene.[1] These compounds are characterized by a benzene ring substituted with four chlorine atoms.[1] This guide will focus specifically on the 1,2,3,4-isomer, providing a comprehensive overview of its chemical and physical properties, molecular structure, synthesis, analytical methodologies, industrial relevance, and environmental and safety considerations. This document is intended for researchers, scientists, and professionals in drug development and environmental science who require a detailed technical understanding of this compound.
Historically, 1,2,3,4-tetrachlorobenzene has been used as an intermediate in the synthesis of fungicides, herbicides, and insecticides.[2] It has also found application in dielectric fluids, often in conjunction with polychlorinated biphenyls (PCBs).[2] However, due to its persistence in the environment and potential toxicity, its production and use have been significantly curtailed in many regions.[3] Understanding the chemical behavior and analytical detection of this compound is therefore of critical importance for environmental monitoring and remediation efforts.
Chemical and Physical Properties
1,2,3,4-Tetrachlorobenzene is a colorless to off-white crystalline solid at room temperature.[4][5] Its physical and chemical properties are summarized in the table below. The arrangement of the four chlorine atoms on the benzene ring influences its polarity, solubility, and reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₂Cl₄ | |
| Molecular Weight | 215.89 g/mol | [6] |
| CAS Number | 634-66-2 | [6] |
| Appearance | Colorless needles or white to off-white crystals | [4][5] |
| Melting Point | 47.5 °C | [3] |
| Boiling Point | 254 °C at 760 mmHg | [4] |
| Density | 1.70 g/cm³ | [4] |
| Water Solubility | 7.8 mg/L at 25 °C | [3] |
| Vapor Pressure | 5.2 Pa at 25 °C | [3] |
| Log K_ow (Octanol-Water Partition Coefficient) | 4.5 | [3] |
| Henry's Law Constant | 6.9 x 10⁻⁴ atm·m³/mol at 25°C | [5] |
Molecular Structure and Spectroscopic Analysis
The molecular structure of 1,2,3,4-tetrachlorobenzene consists of a planar benzene ring with four chlorine atoms attached to adjacent carbon atoms. This substitution pattern results in a molecule with C₂ᵥ symmetry.
Caption: Molecular structure of 1,2,3,4-Tetrachlorobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of 1,2,3,4-tetrachlorobenzene is characterized by a simple pattern due to the two remaining hydrogen atoms on the benzene ring. These two protons are chemically equivalent and appear as a singlet in the aromatic region of the spectrum.
-
¹³C NMR: The carbon NMR spectrum shows six distinct signals corresponding to the six carbon atoms of the benzene ring, as they are in different chemical environments due to the chlorine substitution pattern.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2,3,4-tetrachlorobenzene displays characteristic absorption bands that can be used for its identification. Key absorptions include:
-
C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹.
-
C=C stretching: Aromatic ring C=C stretching vibrations give rise to bands in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: Strong absorptions corresponding to the C-Cl stretching vibrations are found in the fingerprint region, typically between 600 and 800 cm⁻¹.
The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of 1,2,3,4-tetrachlorobenzene for reference.
Mass Spectrometry (MS)
Electron ionization mass spectrometry of 1,2,3,4-tetrachlorobenzene shows a characteristic isotopic pattern for compounds containing four chlorine atoms. The molecular ion peak (M⁺) will be observed at m/z 214, with subsequent isotope peaks (M+2, M+4, M+6, M+8) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The fragmentation pattern will involve the loss of chlorine atoms and HCl. The NIST Chemistry WebBook contains the mass spectrum of this compound.[6]
Synthesis of 1,2,3,4-Tetrachlorobenzene
A common laboratory-scale synthesis of 1,2,3,4-tetrachlorobenzene involves the Sandmeyer reaction, starting from 2,3,4-trichloroaniline.[2] This method provides a reliable route to this specific isomer.
Caption: Workflow for the synthesis of 1,2,3,4-Tetrachlorobenzene via the Sandmeyer reaction.
Experimental Protocol: Synthesis via Sandmeyer Reaction [2]
Materials:
-
2,3,4-trichloroaniline (10 g, 0.051 mol)
-
Concentrated hydrochloric acid (71 g total)
-
Sodium nitrite (4 g)
-
Cuprous chloride (6 g)
-
Dichloroethane
-
Deionized water
-
500 mL reaction bottle
-
1000 mL reaction bottle
-
Ice bath
-
Stirring apparatus
Procedure:
-
Diazotization: a. In the 500 mL reaction bottle, combine 10 g of 2,3,4-trichloroaniline and 21 g of concentrated hydrochloric acid. b. Cool the mixture to between -5 and 5 °C using an ice-salt bath while stirring. c. Slowly add a solution of 4 g of sodium nitrite in a small amount of water to the reaction mixture, maintaining the temperature between -5 and 5 °C. d. After the addition is complete, continue stirring the mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
-
Sandmeyer Reaction: a. In the 1000 mL reaction bottle, prepare a solution of 6 g of cuprous chloride in 50 g of concentrated hydrochloric acid. b. Warm this solution to 50 °C. c. Slowly add the previously prepared diazonium salt solution to the cuprous chloride solution. d. After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 1 hour.
-
Work-up and Purification: a. Cool the reaction mixture to 30 °C. b. Extract the product from the aqueous mixture using dichloroethane. c. Combine the organic extracts and evaporate the solvent to obtain the crude 1,2,3,4-tetrachlorobenzene. d. The product can be further purified by recrystallization or distillation if necessary. A gas chromatography (GC) analysis can be performed to assess the purity of the final product.
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: The diazonium salt is unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for maximizing the yield of the desired product.
-
Cuprous Chloride Catalyst: Cuprous chloride acts as a catalyst in the Sandmeyer reaction, facilitating the replacement of the diazonium group with a chlorine atom.
-
Acidic Conditions: The reaction is carried out in strong acidic conditions to ensure the formation and stability of the diazonium salt and to provide a source of chloride ions for the substitution reaction.
Analytical Methodology: GC-MS Analysis in Environmental Samples
Gas chromatography coupled with mass spectrometry (GC-MS) is the preferred method for the quantitative analysis of 1,2,3,4-tetrachlorobenzene in environmental matrices such as soil and water due to its high sensitivity and selectivity.
Caption: General workflow for the GC-MS analysis of 1,2,3,4-Tetrachlorobenzene in soil.
Experimental Protocol: Quantitative Analysis of 1,2,3,4-Tetrachlorobenzene in Soil by GC-MS [2]
Materials and Reagents:
-
Soil sample
-
Anhydrous sodium sulfate
-
Pentane (pesticide grade)
-
Acetone (pesticide grade)
-
1,2,3,4-Tetrachlorobenzene standard
-
Internal standard (e.g., deuterated 1,2-dichlorobenzene)
-
Surrogate standard (e.g., 4-bromo-1-fluorobenzene)
-
Silica gel (activated)
-
Copper powder (activated)
-
Shaker
-
Centrifuge
-
Nitrogen evaporator
-
GC-MS system with a capillary column (e.g., Rtx-624)
Procedure:
-
Sample Preparation: a. Weigh a known amount of the wet soil or sediment sample into a suitable container. b. Spike the sample with a known amount of the internal standard. c. Add anhydrous sodium sulfate to the sample to absorb water and allow for efficient extraction. d. Add a mixture of pentane and acetone (e.g., 4:1 v/v) to the sample. e. Shake the mixture for an extended period (e.g., 24 hours) at room temperature to extract the analytes. f. Decant the solvent extract.
-
Extract Cleanup: a. Prepare a small chromatography column with activated silica gel and a layer of activated copper powder on top. The copper is essential for removing sulfur compounds that can interfere with the analysis. b. Pass the extract through the column and elute with pentane. c. Collect the eluate.
-
Concentration and Standard Addition: a. Concentrate the cleaned extract to a small volume (e.g., 0.3 mL) under a gentle stream of nitrogen. b. Add a known amount of the surrogate standard to the concentrated extract.
-
GC-MS Analysis: a. Instrument Parameters:
- Injection: 2 µL, on-column injection.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: Start at 60°C, ramp at 5°C/min to 200°C, hold for 3 min, then ramp at 10°C/min to 250°C and hold for 9 min.
- Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for 1,2,3,4-tetrachlorobenzene and the internal/surrogate standards. b. Calibration: Prepare a series of calibration standards containing known concentrations of 1,2,3,4-tetrachlorobenzene and the internal standard. Analyze these standards to generate a calibration curve. c. Sample Analysis: Inject the prepared sample extract into the GC-MS system. d. Quantification: Identify the 1,2,3,4-tetrachlorobenzene peak based on its retention time and characteristic ions. Quantify the concentration using the calibration curve and the response of the internal standard.
Self-Validating System and Causality:
-
Internal and Surrogate Standards: The use of an internal standard corrects for variations in injection volume and instrument response. The surrogate standard, which is added before analysis, helps to assess the efficiency of the sample preparation and extraction process.
-
SIM Mode: Operating the mass spectrometer in SIM mode significantly improves the signal-to-noise ratio, allowing for the detection of low concentrations of the target analyte in complex environmental matrices.
-
Cleanup Step: The silica gel and copper powder cleanup is crucial for removing interferences from the sample extract that could co-elute with the target analyte and affect the accuracy of the quantification.
Industrial Applications and Environmental Significance
The primary industrial use of 1,2,3,4-tetrachlorobenzene has been as a chemical intermediate in the manufacturing of various pesticides.[2] It was also used in dielectric fluids for transformers.[2] However, these applications have largely been discontinued or are being phased out due to environmental concerns.[2]
Tetrachlorobenzenes are persistent in the environment, particularly in soil and sediment, due to their low water solubility and strong adsorption to organic matter.[2][3] They can bioaccumulate in organisms and are subject to long-range atmospheric transport.[3] In Canada, 1,2,3,4-tetrachlorobenzene is considered "toxic" under the Canadian Environmental Protection Act, 1999.[2]
Safety and Handling
1,2,3,4-Tetrachlorobenzene is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[7][8] It may also cause skin irritation and serious eye irritation.[7]
Safe Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection when handling this compound.[7]
-
Ventilation: Handle in a well-ventilated area or use local exhaust ventilation to minimize inhalation exposure.[9]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.[4][9]
-
Disposal: Dispose of waste material at a licensed chemical destruction facility. Do not contaminate water, soil, or other environmental compartments.[9]
In case of exposure, seek immediate medical attention.[7]
References
-
Sanexen Environmental Services Inc. (n.d.). Fact sheet: 1,2,3,4-tetrachlorobenzene. Retrieved from [Link]
-
Government of Canada. (1993). Tetrachlorobenzenes. Retrieved from [Link]
-
Wikipedia. (2023). Tetrachlorobenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Brainly. (2023). How many isomeric tetrachlorobenzenes are there? Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,3,4-Tetrachlorobenzene. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4,5-tetrachlorobenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2,3,4-tetrachloro-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1,2,4,5-Tetrachlorobenzene. Retrieved from [Link]
-
Taylor & Francis Online. (1957). Synthesis of 1,2,3,4,5-Tetrachlorobenzene-1-Cl36. Retrieved from [Link]
-
Stenutz. (n.d.). 1,2,3,4-tetrachlorobenzene. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. Analytical procedure for the determination of chlorobenzenes in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. uoguelph.ca [uoguelph.ca]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ontario.ca [ontario.ca]
- 9. agilent.com [agilent.com]
